molecular formula C12H18ClNO3 B8705786 5-Chloro-4-(dimethoxymethyl)-2-(3-methoxypropyl)pyridine CAS No. 921630-16-2

5-Chloro-4-(dimethoxymethyl)-2-(3-methoxypropyl)pyridine

Cat. No. B8705786
CAS RN: 921630-16-2
M. Wt: 259.73 g/mol
InChI Key: CSHPSMUTPNUJMY-UHFFFAOYSA-N
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Description

5-Chloro-4-(dimethoxymethyl)-2-(3-methoxypropyl)pyridine is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-(dimethoxymethyl)-2-(3-methoxypropyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-(dimethoxymethyl)-2-(3-methoxypropyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921630-16-2

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

5-chloro-4-(dimethoxymethyl)-2-(3-methoxypropyl)pyridine

InChI

InChI=1S/C12H18ClNO3/c1-15-6-4-5-9-7-10(11(13)8-14-9)12(16-2)17-3/h7-8,12H,4-6H2,1-3H3

InChI Key

CSHPSMUTPNUJMY-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=C(C=N1)Cl)C(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of Mg (911 mg, 37.5 mmol) and of iodine (one crystal) in dry THF (30 mL) was added dropwise 5% of the total amount of 1-bromo-3-methoxypropane (4.59 g, 30.0 mmol). The mixture was heated to reflux with the help of a heat gun until the Grignard formation had started. The rest of the 1-bromo-3-methoxypropane was added slowly, while an exothermic reaction proceeded. After the end of the addition, the reaction mixture was stirred under reflux for 20 min, and was allowed to cool to rt. This Grignard sol. (1M in THF, 23.5 mL, 23.5 mmol) was added dropwise to a mixture of 2-bromo-5-chloro-4-dimethoxymethyl-pyridine (2.50 g, 9.38 mmol) and Ni(dppp)Cl2 (495 mg, 0.938 mmol) in THF (50 mL) at 0° C. The reaction mixture was stirred at rt for 30 min, and was then heated to reflux for 2 h. The mixture was allowed to cool to rt, and was dissolved with EtOAc. This mixture was washed with aq. sat. NaHCO3. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (heptane→EtOAc/heptane 1:1) yielded the title compound (1.51 g, 62%). LC-MS: tR=0.80 min; ES+: 260.15.
[Compound]
Name
Mg
Quantity
911 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.59 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
495 mg
Type
catalyst
Reaction Step Five
Yield
62%

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